Technical Whitepaper: Physicochemical Profiling of Oxetan-3-yl(phenyl)methanamine
Technical Whitepaper: Physicochemical Profiling of Oxetan-3-yl(phenyl)methanamine
The following technical guide details the physicochemical properties, synthesis, and application of Oxetan-3-yl(phenyl)methanamine , a high-value building block in modern medicinal chemistry.
Executive Summary
Oxetan-3-yl(phenyl)methanamine (CAS: 2383987-27-5) represents a strategic structural motif in drug design, serving as a polar, metabolically stable bioisostere for gem-dimethyl or cyclohexyl groups. By incorporating the oxetane ring adjacent to the benzylic amine, this scaffold offers a unique solution to common lead optimization challenges: it lowers lipophilicity (LogP), modulates amine basicity (pKa) to reduce hERG liability, and enhances aqueous solubility without compromising steric bulk.
This guide provides a comprehensive analysis of its physicochemical attributes, experimental profiling protocols, and structural advantages in medicinal chemistry campaigns.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a methanamine core substituted with a phenyl ring and an oxetan-3-yl moiety.[1][2][3][4][5] The presence of the strained four-membered oxetane ether creates a distinct electronic environment that differentiates it from aliphatic analogs.
| Property | Specification |
| IUPAC Name | 1-(Oxetan-3-yl)-1-phenylmethanamine |
| Common Name | Oxetan-3-yl(phenyl)methanamine |
| CAS Number | 2383987-27-5 (Racemic); 2382557-60-8 ((S)-Isomer) |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| SMILES | C1C(CO1)C(C2=CC=CC=C2)N |
| Chirality | Contains one chiral center at the methine carbon.[6][2][7] |
Structural Bioisosterism
The oxetane ring acts as a bioisostere for a gem-dimethyl group or a carbonyl group .[8]
-
Steric Fit: The oxetane ring puckers slightly (approx.
), occupying a volume similar to a gem-dimethyl group. -
Electronic Effect: Unlike the lipophilic dimethyl group, the oxetane oxygen lone pairs act as hydrogen bond acceptors (HBA), increasing polarity.
Physicochemical Properties[7][8][9][11][12][13][14][15][16][17]
Lipophilicity (LogP / LogD)
The incorporation of the oxetane ring significantly lowers lipophilicity compared to carbocyclic analogs. This "lipophilicity tax" reduction is crucial for improving Lipophilic Ligand Efficiency (LLE).
-
Predicted LogP: ~1.33[2]
-
Comparison:
-
Isopropyl analog (Valine-like): LogP ~ 2.5
-
Oxetane analog: LogP ~ 1.3
-
-
Mechanism: The exposed oxygen atom in the strained ring creates a high local dipole, increasing solvation by water and reducing partitioning into octanol.
Basicity (pKa) Modulation
One of the most powerful applications of the oxetane motif is the modulation of amine basicity.[7][9]
-
Effect: The oxygen atom in the oxetane ring exerts a strong negative inductive effect (-I) through the
-framework.[10]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Magnitude: While N-oxetanyl substitution can lower pKa by ~2-3 units, the
-carbon substitution in Oxetan-3-yl(phenyl)methanamine exerts a moderate reduction. -
Estimated pKa: 7.5 – 8.5 (compared to ~9.5 for benzylamine).
-
Significance: Lowering the pKa of the amine reduces the percentage of the ionized species at physiological pH (7.4). This often correlates with reduced hERG channel inhibition (a common liability for basic amines) and improved membrane permeability.
Solubility
-
Aqueous Solubility: Significantly enhanced (>10-fold) compared to the gem-dimethyl analog.[9]
-
Mechanism: The oxetane oxygen serves as a hydrogen bond acceptor, disrupting crystal lattice energy and interacting favorably with aqueous solvent.
Metabolic Stability
The oxetane ring is generally metabolically robust. Unlike the gem-dimethyl group, which is prone to CYP450-mediated oxidation (methyl hydroxylation), the oxetane ring blocks these "soft spots." However, researchers must monitor for potential ring-opening under highly acidic conditions or specific enzymatic cleavage, though oxetanes are far more stable than epoxides.
Visualization: Property Modulation Logic
The following diagram illustrates the causal relationship between the oxetane structural modification and the resulting pharmacological benefits.
Figure 1: Causal pathway of oxetane bioisosterism. Replacing a lipophilic core with oxetane leverages polarity and inductive effects to optimize ADME properties.
Experimental Protocols
To validate the properties of Oxetan-3-yl(phenyl)methanamine in a drug discovery workflow, the following protocols are recommended.
Determination of pKa (Spectrophotometric Method)
Standard potentiometric titration may be difficult if the sample quantity is limited. The spectrophotometric method is preferred for high sensitivity.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) covering pH 2.0 to 12.0.
-
Titration: Dilute the stock to 50 µM in buffers of varying pH (0.5 unit increments).
-
Measurement: Measure UV absorbance (200–400 nm) at each pH. The phenyl chromophore may undergo a spectral shift upon protonation of the adjacent amine.
-
Data Analysis: Plot absorbance at
vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the inflection point (pKa).-
Validation: Use Benzylamine (pKa ~9.5) as a positive control.
-
LogD Distribution Coefficient Assay (Shake-Flask Microscale)
Essential for confirming the lipophilicity reduction.
-
Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Dissolve the compound in the octanol phase (or DMSO spike).
-
Mixing: Mix equal volumes of organic and aqueous phases in a glass vial. Shake for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
-
Calculation:
.
Synthesis and Stability Considerations
Synthesis Route (Conceptual)
Access to this scaffold typically involves the addition of a phenyl nucleophile to an oxetane electrophile.
-
Route A: Grignard addition (PhMgBr) to Oxetane-3-carbaldehyde , followed by conversion of the alcohol to the amine (via mesylation/azide or Mitsunobu).
-
Route B: Addition of PhMgBr to Oxetane-3-carbonitrile , followed by reduction.
-
Chiral Resolution: As the molecule is chiral, preparative chiral HPLC or diastereomeric salt crystallization (e.g., with tartaric acid) is required to isolate the (S)-enantiomer, which often exhibits superior binding due to defined vector orientation.
Stability Handling
-
Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon).
-
Acid Sensitivity: While stable at physiological pH, prolonged exposure to strong Lewis acids or concentrated aqueous acids (pH < 1) can induce ring opening to form 1,3-diols. Avoid acidic workups; prefer basic extraction.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews.
-
Barnes-Seeman, D. (2023). "Oxetanes in Drug Discovery Campaigns."[8][9][11] Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "Oxetan-3-yl(phenyl)methanamine (CID 155387593)." National Center for Biotechnology Information.
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry.
Sources
- 1. Seminole State College Virtual Tour [sscok.edu]
- 2. chemscene.com [chemscene.com]
- 3. keyorganics.net [keyorganics.net]
- 4. evitachem.com [evitachem.com]
- 5. aksci.com [aksci.com]
- 6. PubChemLite - (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
